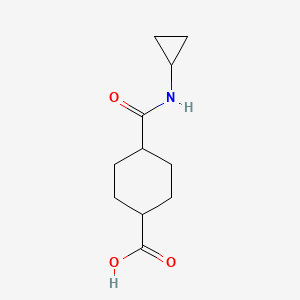

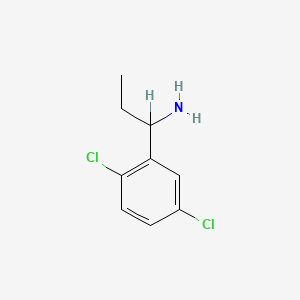

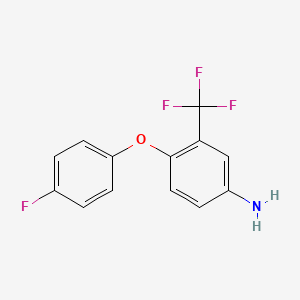

![molecular formula C6H16ClNO3 B3167813 Ethanol, 2-[2-(2-aminoethoxy)ethoxy]-, hydrochloride CAS No. 92505-84-5](/img/structure/B3167813.png)

Ethanol, 2-[2-(2-aminoethoxy)ethoxy]-, hydrochloride

Overview

Description

Ethanol, 2-[2-(2-aminoethoxy)ethoxy]-, hydrochloride, also known as 2-(2-Aminoethoxy)ethanol (ADEG), is a colorless to yellowish liquid with an amine-like odor . It is miscible with water in all proportions . This compound is used mainly in stripper solutions for applications in electronics, in gas treating to remove carbon dioxide and hydrogen sulfide, and in coolants/lubricants for metal working applications . It is also commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringNCCOCCOCCO . The empirical formula is C6H15NO3 and the molecular weight is 149.19 . Chemical Reactions Analysis

This compound is an organic compound with both amine and alcohol substituents. It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis

This compound is a liquid with a boiling point of218-224 °C . It has a density of 1.048 g/mL at 25 °C .

Scientific Research Applications

Chemical Characteristics and Analytical Methods

The chemistry of related compounds, such as piperonyl butoxide, offers insights into the physical and chemical characteristics of similar ethoxylated compounds. These studies discuss analytical methods applicable to different use patterns, highlighting the importance of understanding the chemical properties for potential applications in scientific research (Blasi, 1999).

Bio-ethanol for Hydrogen Production

Research on bio-ethanol, including its reforming for hydrogen production, underscores the potential for renewable energy applications. The use of catalysts and operating conditions discussed could be relevant for exploring energy generation processes involving similar ethanol derivatives (Ni, Leung, & Leung, 2007).

Environmental Biodegradation

Studies on the biodegradation and fate of similar compounds, like ethyl tert-butyl ether (ETBE) in soil and groundwater, provide valuable information on environmental impacts and degradation pathways. These insights could inform research on the environmental behavior of Ethanol, 2-[2-(2-aminoethoxy)ethoxy]-, hydrochloride, especially regarding its persistence and breakdown in natural settings (Thornton et al., 2020).

Metabolomics and Toxicology

The metabolomics of ethanol and its derivatives, including oxidative and non-oxidative pathways, are crucial for understanding the biochemical interactions and potential toxicological effects of related compounds. Such research can inform safety and health considerations in the use of these chemicals (Dinis-Oliveira, 2016).

Analytical Forensics

The development of analytical methods for detecting ethanol metabolites like ethyl glucuronide (EtG) and ethyl sulfate (EtS) in postmortem specimens illustrates the forensic applications of understanding ethanol derivatives. This work underscores the importance of sensitive detection methods for ethanol-related compounds in various biological matrices (Alsayed et al., 2021).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

NH2-PEG3 hydrochloride is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of NH2-PEG3 hydrochloride, therefore, are the proteins that it is designed to degrade.

Mode of Action

NH2-PEG3 hydrochloride functions as a linker in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The NH2-PEG3 hydrochloride linker connects these two ligands, allowing the PROTAC to bring the E3 ligase and the target protein into close proximity. This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by NH2-PEG3 hydrochloride is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting an E3 ubiquitin ligase to a target protein, NH2-PEG3 hydrochloride (as part of a PROTAC) can selectively induce the degradation of specific proteins . This can have downstream effects on any cellular processes in which the target protein is involved.

Result of Action

The molecular and cellular effects of NH2-PEG3 hydrochloride’s action depend on the specific target protein of the PROTAC in which it is used. By inducing the degradation of the target protein, NH2-PEG3 hydrochloride can influence any cellular processes in which that protein plays a role .

Action Environment

The action, efficacy, and stability of NH2-PEG3 hydrochloride can be influenced by various environmental factors For example, the pH and temperature of the environment could potentially affect the stability of the compound.

Biochemical Analysis

Biochemical Properties

NH2-PEG3 hydrochloride plays a crucial role in biochemical reactions, particularly in the formation of PROTACs . It interacts with various enzymes, proteins, and other biomolecules, serving as a bridge between the E3 ubiquitin ligase and the target protein . The nature of these interactions is largely determined by the specific ligands attached to the NH2-PEG3 hydrochloride molecule .

Cellular Effects

The effects of NH2-PEG3 hydrochloride on cells are primarily related to its role in the formation of PROTACs . By facilitating the degradation of specific proteins, NH2-PEG3 hydrochloride can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

NH2-PEG3 hydrochloride exerts its effects at the molecular level through its role in PROTACs . It enables the formation of ternary complexes between the target protein, an E3 ligase, and the degrader . This leads to the ubiquitination and subsequent degradation of the target protein .

Metabolic Pathways

NH2-PEG3 hydrochloride is involved in the metabolic pathway of protein degradation through the ubiquitin-proteasome system . It interacts with enzymes involved in this pathway, particularly E3 ubiquitin ligases .

Transport and Distribution

The transport and distribution of NH2-PEG3 hydrochloride within cells and tissues would be influenced by its incorporation into PROTACs . This could involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of NH2-PEG3 hydrochloride would be determined by the specific PROTACs it forms . This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles.

properties

IUPAC Name |

2-[2-(2-aminoethoxy)ethoxy]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3.ClH/c7-1-3-9-5-6-10-4-2-8;/h8H,1-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPFSRWBHYCBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90757930 | |

| Record name | 2-[2-(2-Aminoethoxy)ethoxy]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90757930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92505-84-5 | |

| Record name | 2-[2-(2-Aminoethoxy)ethoxy]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90757930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

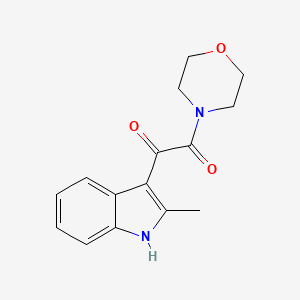

![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B3167769.png)

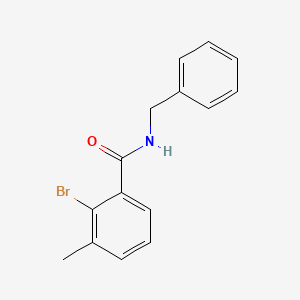

![3-[4-(4H-1,2,4-triazol-4-yl)phenyl]propanoic acid](/img/structure/B3167775.png)

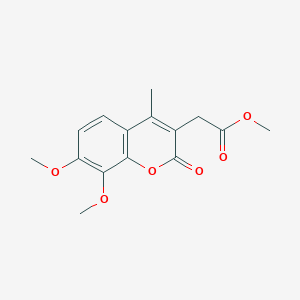

![4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B3167810.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3167819.png)